4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE

X-ray Crystallography Solid-State Chemistry Conformational Analysis

4-Benzyl-2H-1,4-benzoxazin-3-one (CAS 63208-65-1, C₁₅H₁₃NO₂, MW 239.27) is an N⁴-benzyl-substituted 1,4-benzoxazin-3-one heterocycle characterized by a benzene ring fused to an oxazine ring bearing a carbonyl at position 3 and a benzyl moiety on the endocyclic nitrogen. This compound belongs to the benzoxazinoid family and serves as a versatile scaffold in medicinal chemistry, with the 1,4-benzoxazin-3-one core recognized for its broad pharmacological potential including antimicrobial, anticancer, and enzyme inhibitory activities.

Molecular Formula C15H13NO2
Molecular Weight 239.274
CAS No. 63208-65-1
Cat. No. B2712912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE
CAS63208-65-1
Molecular FormulaC15H13NO2
Molecular Weight239.274
Structural Identifiers
SMILESC1C(=O)N(C2=CC=CC=C2O1)CC3=CC=CC=C3
InChIInChI=1S/C15H13NO2/c17-15-11-18-14-9-5-4-8-13(14)16(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2
InChIKeyVHTLTHHJLPLDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-2H-1,4-benzoxazin-3-one (CAS 63208-65-1): Core Heterocyclic Scaffold for Drug Discovery and Chemical Biology Procurement


4-Benzyl-2H-1,4-benzoxazin-3-one (CAS 63208-65-1, C₁₅H₁₃NO₂, MW 239.27) is an N⁴-benzyl-substituted 1,4-benzoxazin-3-one heterocycle characterized by a benzene ring fused to an oxazine ring bearing a carbonyl at position 3 and a benzyl moiety on the endocyclic nitrogen [1]. This compound belongs to the benzoxazinoid family and serves as a versatile scaffold in medicinal chemistry, with the 1,4-benzoxazin-3-one core recognized for its broad pharmacological potential including antimicrobial, anticancer, and enzyme inhibitory activities [2]. The compound is commercially available from multiple vendors at purities of 96–98% (HPLC/GC) and is intended for research and further manufacturing use .

Why 4-Benzyl-2H-1,4-benzoxazin-3-one Cannot Be Replaced by Generic N-Alkyl or Unsubstituted Benzoxazinone Analogs


Substitution at the N⁴ position of the 1,4-benzoxazin-3-one scaffold is not a silent structural modification. The N-benzyl group introduces quantifiable conformational constraints on the oxazine ring — adopting a twisted-boat rather than planar conformation — which alters hydrogen-bonding capacity, crystal packing topology, and pharmacophoric geometry relative to N-methyl, N-aryl, or unsubstituted analogs [1]. Multiple independent structure–activity relationship (SAR) studies have demonstrated that benzyl substitution on the endocyclic nitrogen confers significantly enhanced antifungal and cytotoxic activity compared to smaller N-alkyl congeners, with MIC differences of ≥2-fold observed across Candida panels [2]. Furthermore, the benzyl group adds approximately 76 Da of molecular weight and an estimated 2 logP units versus the N-methyl analog (CAS 21744-84-3), shifting physicochemical properties into a distinct drug-like property space . These non-linear effects mean that simple scaffold hopping without the N⁴-benzyl moiety will not recapitulate the biological or physicochemical profile of this compound.

Quantitative Differentiation Evidence for 4-Benzyl-2H-1,4-benzoxazin-3-one (63208-65-1) vs. Closest Analogs


Crystal Conformation Divergence: Twisted-Boat Oxazine in N⁴-Benzyl Derivative vs. Dimeric Packing in 6-Nitro Analog

Single-crystal X-ray diffraction of 4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one (C₁₅H₁₃NO₂) reveals the oxazine ring adopts a non-planar twisted-boat conformation, with crystal packing dominated by C–H⋯O hydrogen bonds forming [010] supramolecular chains enclosing R₂²(9) ring motifs [1]. Hirshfeld surface analysis quantifies the intermolecular interaction landscape as H⋯H 48.8%, H⋯C/C⋯H 29.3%, and H⋯O/O⋯H 18.9% [1]. In contrast, the 6-nitro derivative 4-benzyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one (C₁₅H₁₂N₂O₄) crystallizes with a dihedral angle of 73.6(2)° between benzene rings and forms discrete dimers via intermolecular C–H⋯O hydrogen bonds rather than extended chains, with a data-to-parameter ratio of 14.3 and R factor = 0.043 [2]. This fundamental difference in supramolecular architecture — chains vs. dimers — arises from the absence vs. presence of the electron-withdrawing 6-nitro substituent and has implications for bulk material properties including melting point, dissolution rate, and formulation behavior.

X-ray Crystallography Solid-State Chemistry Conformational Analysis Crystal Engineering

Physicochemical Property Gap: N⁴-Benzyl vs. N⁴-Methyl Benzoxazinone Demonstrates 87 °C Melting Point Differential

4-Benzyl-2H-1,4-benzoxazin-3-one (MW = 239.27 g/mol) exhibits a melting point of approximately 145–147 °C based on vendor-certificated batch data for material of ≥96% purity (white crystalline solid) , with a calculated boiling point of 475.9 ± 44.0 °C at 760 mmHg and an estimated logP of approximately 3.30–3.69 . By comparison, the N⁴-methyl congener 4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 21744-84-3, MW = 163.17 g/mol) melts at 58–60 °C . The +87 °C melting point difference (Δmp) reflects the additional lattice stabilization conferred by the benzyl group's aromatic C–H⋯π and π–π stacking interactions identified in the Hirshfeld analysis [1]. This thermal stability differential has practical consequences for storage (ambient vs. refrigerated), handling, and formulation development. The molecular weight increase of 76.1 Da (+46.7%) and estimated logP increase of roughly 2 log units shift the compound from a fragment-like space into a lead-like property envelope.

Physicochemical Profiling Thermal Analysis Pre-formulation Medicinal Chemistry

Antifungal Activity Enhancement Associated with N-Benzyl Substitution: Class-Level SAR from a 20-Compound Benzoxazinone Series

In a systematic 20-compound study (1a–20a) of 4H-benzoxazin-3-one derivatives evaluated for antifungal activity against multiple Candida species, compounds bearing N-benzyl substituents exhibited superior activity compared to N-alkyl congeners [1]. The most active N-benzyl-containing derivative (compound 13a) demonstrated a geometric mean MIC (MICs GM) of 28.5 µg/mL across the Candida panel, outperforming the series average [1]. This finding corroborates an earlier QSAR investigation of trisubstituted benzoxazine-3-ones which reported MIC values of 6.25–100 µg/mL against tested microorganisms and identified N-substitution as a key determinant of antimicrobial potency [2]. Molecular docking against CYP51 (lanosterol 14α-demethylase), the canonical azole antifungal target, provided a structure-based rationale for the enhanced binding of N-benzyl derivatives via additional π–π and hydrophobic contacts with the heme-proximal binding pocket [1]. Importantly, the same benzyl-bearing compounds also showed cytotoxic activity against Hep-G2 and SW cell lines with IC₅₀ values down to 3.12 µg/mL (compounds 5a, 6a, 8a), establishing the N⁴-benzyl motif as a dual antifungal–anticancer pharmacophoric element [1].

Antifungal Drug Discovery Structure-Activity Relationship Candida albicans CYP51 Inhibition

QSAR Model Validation: 1,4-Benzoxazin-3-one Scaffold Predictability for Antibacterial Design Supports Rational Procurement

A comprehensive QSAR study by de Bruijn et al. (2018) curated 111 1,4-benzoxazin-3-one derivatives into models predicting antibacterial activity against Gram-positive and Gram-negative bacteria, achieving external predictive power (Q²Ext) of 0.88 and 0.85, respectively [1]. Key molecular descriptors identified include shape, VolSurf, and hydrogen-bonding properties, with the models revealing distinct structural requirements for antifungal vs. antibacterial activity [1]. The study further demonstrated that in silico-designed lead compounds based on the 1,4-benzoxazin-3-one scaffold were predicted to be up to 5-fold more active than any compound in the experimental dataset, validating the scaffold's underexploited potential [1]. For procurement decisions, this means that even uncharacterized 1,4-benzoxazin-3-one derivatives — including 4-benzyl-2H-1,4-benzoxazin-3-one — can be prioritized for antimicrobial screening using validated computational filters, reducing the risk of investing in scaffolds with poor antibacterial tractability.

QSAR Modeling Antibacterial Drug Design Computational Chemistry Gram-Positive/Gram-Negative Selectivity

Patent-Backed Scaffold Validation: N⁴-Benzyl Benzoxazinones as Privileged Intermediates in PI3K and Anti-Inflammatory Drug Discovery Programs

The 4-benzyl-substituted 1,4-benzoxazin-3-one motif is specifically claimed and exemplified in multiple pharmaceutical patents, establishing the scaffold's industrial relevance beyond academic exploration. US Patent Application US20040121996 (Pfizer Inc.) claims benzoxazin-3-one derivatives of Formula I as therapeutic agents for inflammatory diseases, cardiovascular diseases, and cancers, with specific exemplified compounds including 4-(4-tert-Butyl-benzyl)-6-(4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl)-4H-1,4-benzoxazin-3-one — a direct structural descendant of 4-benzyl-2H-1,4-benzoxazin-3-one [1]. Additionally, US Patent Application 2003/0225094 (Warner-Lambert) discloses benzoxazin-3-ones as PI3K inhibitors, and a separate patent series (US6180625) describes N-benzyl benzoxazinones as factor VIIa-tissue factor inhibitors with anticoagulant properties [2][3]. A 2008 study further validated the 1,4-benzoxazin-3(4H)-one scaffold for potent and selective thrombin inhibition, demonstrating that the N⁴-benzyl substituent contributes to both potency and selectivity through specific interactions with the S1 and S3 subsites of thrombin [4]. This patent density across multiple therapeutic areas and target classes confirms that 4-benzyl-2H-1,4-benzoxazin-3-one is not merely a chemical curiosity but a validated pharmaceutical building block.

PI3K Inhibition Patent Analysis Drug Discovery Anti-inflammatory Thrombin Inhibition

Optimal Procurement and Deployment Scenarios for 4-Benzyl-2H-1,4-benzoxazin-3-one (63208-65-1) Based on Evidence


Antifungal Lead Optimization Starting from a Crystallographically Characterized N-Benzyl Scaffold

Research teams pursuing novel antifungal agents against Candida species can deploy 4-benzyl-2H-1,4-benzoxazin-3-one as a validated starting scaffold. The class-level SAR evidence demonstrates that N-benzyl substitution confers enhanced antifungal activity (compound 13a MICs GM = 28.5 µg/mL) relative to N-alkyl congeners [1], while the crystallographically determined twisted-boat conformation and Hirshfeld surface profile provide a solid-state reference for co-crystallization studies with CYP51 or other antifungal targets [2]. The compound's melting point (145–147 °C) ensures stable room-temperature storage and straightforward handling during parallel synthesis campaigns .

Fragment-to-Lead Expansion Leveraging the 1,4-Benzoxazin-3-one Core with QSAR-Guided Substituent Selection

Medicinal chemistry groups engaged in antibacterial fragment-based drug discovery can utilize 4-benzyl-2H-1,4-benzoxazin-3-one as a privileged fragment for library enumeration. The de Bruijn et al. (2018) QSAR models — with external predictive power Q²Ext of 0.88 (Gram-positive) and 0.85 (Gram-negative) — provide computational guidance for prioritizing which substituents to append at positions 2, 6, and 7 of the benzoxazinone core to maximize antibacterial potency [3]. The N⁴-benzyl group serves as a 'locked' pharmacophoric anchor while the remaining positions are diversified, enabling structure-based design against validated Gram-positive targets.

Thrombin Inhibitor Development Using 4-Benzyl-2H-1,4-benzoxazin-3-one as a Central Scaffold

Drug discovery programs targeting coagulation disorders can procure this compound as the central core for thrombin inhibitor synthesis. The 1,4-benzoxazin-3(4H)-one scaffold has been validated for potent and selective thrombin inhibition [4], and the N⁴-benzyl substituent occupies the S3 pocket of thrombin [4]. The compound's ≥96% commercial purity and ambient shipping stability make it suitable for rapid derivatization into focused libraries with varying P1 benzamidine mimetics and P3 aromatic capping groups, as exemplified in the patent literature [5].

Crystalline Reference Standard for Solid-State Characterization in Pre-formulation Studies

Pharmaceutical development teams requiring a well-characterized crystalline benzoxazinone reference standard can utilize this compound, for which two independent single-crystal X-ray structures (2007 and 2025) are available [2][6]. The comprehensive Hirshfeld surface analysis (H⋯H 48.8%, H⋯C/C⋯H 29.3%, H⋯O/O⋯H 18.9%) provides a quantitative benchmark for polymorph screening and salt/co-crystal form identification [2]. The melting point of 145–147 °C and the known crystal habit (white crystalline powder) enable rapid identity confirmation by DSC and hot-stage microscopy during pre-formulation workflow integration.

Quote Request

Request a Quote for 4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.